molecular formula C13H18N2O2 B11805014 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11805014
M. Wt: 234.29 g/mol
InChI Key: DHJCQKZJKLOHGK-UHFFFAOYSA-N
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Description

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and a pyrrolidine moiety linked via a ketone group. This structure combines aromatic and aliphatic nitrogen-containing systems, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves multi-component reactions or acylation strategies, as inferred from analogous compounds (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(2-ethoxypyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-3-17-13-11(6-4-8-14-13)12-7-5-9-15(12)10(2)16/h4,6,8,12H,3,5,7,9H2,1-2H3

InChI Key

DHJCQKZJKLOHGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2CCCN2C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. One common method includes the reaction of 2-ethoxypyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Mechanism of Action

The mechanism of action of 1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 2-ethoxy-pyridine and pyrrolidine-ketone architecture. Below is a comparison with structurally related ethanone derivatives:

Compound Name Substituents on Pyridine Ring Additional Features Key References
1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone 2-Ethoxy Pyrrolidine linked via ketone
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2-Methoxy, 6-pyrrolidinyl Methoxy group; pyrrolidine at 6-position
1-(3-Hydroxypyridin-2-yl)ethanone 3-Hydroxy Hydroxyl group; simpler structure
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-Dichloro Electron-withdrawing chloro groups
1-(2,5,6-Trimethoxypyridin-3-yl)ethanone 2,5,6-Trimethoxy Multiple methoxy substituents

Key Differences and Implications

Substituent Effects: The 2-ethoxy group in the target compound is an electron-donating substituent, which may enhance solubility and alter reactivity compared to electron-withdrawing groups (e.g., chloro in ). Methoxy vs.

Heterocyclic Moieties: The pyrrolidine-ketone linkage introduces conformational flexibility and basicity, distinguishing it from simpler analogs like 1-(3-hydroxypyridin-2-yl)ethanone . This could influence binding affinity in biological targets.

Synthetic Routes :

  • Multi-component reactions (e.g., Io-catalyzed pyrrole synthesis in ) and acylations (e.g., azine acylation in ) are viable methods for related compounds. However, the ethoxy group may require protective strategies during synthesis to avoid undesired side reactions.

Research Findings

  • Toxicological Data: Limited toxicity data are noted for related compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone in ), emphasizing the need for detailed safety studies on the ethoxy-pyrrolidine derivative.

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound 1-(2-Methoxy-6-pyrrolidinyl-pyridin-3-yl)ethanone 1-(5,6-Dichloropyridin-3-yl)ethanone
Molecular Formula C₁₃H₁₈N₂O₂ C₁₂H₁₆N₂O₂ C₈H₅Cl₂NO
Key Functional Groups 2-Ethoxy, pyrrolidine-ketone 2-Methoxy, 6-pyrrolidinyl 5,6-Dichloro
Electron Effects Electron-donating (ethoxy) Electron-donating (methoxy) Electron-withdrawing (Cl)
Potential Applications Drug intermediates, ligands Catalysis, coordination chemistry Agrochemicals, pharmaceuticals

Biological Activity

1-(2-(2-Ethoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.29 g/mol

The compound features a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic properties of compounds similar to this compound. In one study, derivatives with ethoxy groups demonstrated significant inhibition of collagen expression in hepatic stellate cells (HSC-T6), indicating potential for treating liver fibrosis. The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundIC50 (μM)
Compound 12m45.69
Compound 12q45.81

These results suggest that modifications in the substituent groups can enhance the biological activity of similar compounds .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of pyridine derivatives. Compounds related to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro assays indicated that these compounds could significantly reduce cell death in neuronal cell lines subjected to oxidative stress.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • Inhibition of Collagen Synthesis : The compound may inhibit the signaling pathways involved in collagen synthesis, particularly in liver cells, thereby reducing fibrosis.
  • Antioxidant Properties : The presence of the ethoxy group may enhance the compound's ability to scavenge free radicals, providing neuroprotective effects.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Liver Fibrosis Model : In a controlled study using rat models, administration of pyridine derivatives resulted in decreased liver fibrosis markers and improved liver function tests compared to control groups.
  • Neuroprotection in Cell Cultures : Experiments conducted on neuronal cell cultures demonstrated that treatment with related compounds led to a significant reduction in markers of oxidative stress and apoptosis.

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